1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol
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Overview
Description
“1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol” is a chemical compound that belongs to the benzimidazole family . It has the empirical formula C11H14N2O2 and a molecular weight of 206.24 .
Molecular Structure Analysis
The molecular structure of “1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol” consists of a benzimidazole ring attached to an ethanol group via an ethoxy linker . The benzimidazole ring is a fused aromatic ring system that consists of a benzene ring fused to an imidazole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol” are not fully detailed in the available resources. It has a molecular weight of 206.24 .
Scientific Research Applications
Structural Analysis and Molecular Interactions
The compound has been studied for its crystallization behavior and molecular interactions. For instance, Liu, Liu, and Yuan (2013) elucidated the crystalline structure of a related compound, highlighting π–π stacking and a three-dimensional network formed through hydrogen bonds. This provides insights into the compound's solid-state properties and potential applications in material science or pharmaceutical formulations (Liu, Liu, & Yuan, 2013).
Hydrogen Bonding and Molecular Structure
The hydrogen bonding and molecular structure of benzimidazole derivatives, including 1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol, have been extensively studied. Li, Li, Li, and Hu (2012) discussed the crystal structure of a derivative and its intermolecular hydrogen bonding, which is crucial for understanding the chemical and biological properties of these compounds (Li, Li, Li, & Hu, 2012).
Synthesis and Solubilization Studies
Taj et al. (2020) conducted a study on the synthesis of benzimidazole derivatives, including 1-(1H-benzimidazol-2-yl)ethanol, and their metal complexes. The synthesized compounds were characterized and evaluated for antioxidant potential and inhibitory activity. This study underlines the compound's significance in chemical synthesis and potential therapeutic applications (Taj et al., 2020).
Crystallography and Synthesis Methods
Ha (2012) focused on the crystallography of benzimidazole derivatives, highlighting the orientation of benzene rings and the formation of chains through hydrogen bonds. Understanding these structural aspects can be crucial for the design of new materials or drugs (Ha, 2012).
Future Directions
properties
IUPAC Name |
1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-15-8-4-5-9-10(6-8)13-11(12-9)7(2)14/h4-7,14H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCLPHLZPWCYPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol |
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